molecular formula C21H17ClN4O2 B4282157 3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methoxybenzyl)acrylamide

3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methoxybenzyl)acrylamide

Cat. No. B4282157
M. Wt: 392.8 g/mol
InChI Key: ZGOCANPOUKRWTA-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methoxybenzyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPAA and is a member of the pyrazole family of compounds. CPAA has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of CPAA is complex and not fully understood. It is known to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. CPAA has been shown to have a specific affinity for certain receptors on the surface of cancer cells, which allows it to selectively target these cells while leaving healthy cells unaffected.
Biochemical and Physiological Effects:
CPAA has a range of biochemical and physiological effects that make it a valuable tool for researchers. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in these cells. CPAA has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of diseases such as arthritis. In addition, CPAA has been shown to have antioxidant properties, which could make it useful in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPAA is its potent anti-cancer activity. This makes it a valuable tool for researchers studying cancer biology and treatment. CPAA is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also some limitations to using CPAA in lab experiments. For example, it is not yet fully understood how CPAA works at a molecular level, which could limit its potential applications. In addition, CPAA is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations.

Future Directions

There are many potential future directions for research on CPAA. One area of interest is in developing new cancer treatments based on CPAA. Researchers are also interested in studying the mechanism of action of CPAA in more detail, in order to better understand how it works at a molecular level. In addition, there is potential for CPAA to be used in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully explore these potential applications.

Scientific Research Applications

CPAA has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CPAA has been shown to have potent anti-cancer activity, particularly against breast cancer cells. It works by inhibiting the growth and proliferation of cancer cells, while leaving healthy cells unaffected. CPAA has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-28-19-8-2-14(3-9-19)12-24-21(27)16(11-23)10-17-13-25-26-20(17)15-4-6-18(22)7-5-15/h2-10,13H,12H2,1H3,(H,24,27)(H,25,26)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOCANPOUKRWTA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methoxybenzyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methoxybenzyl)acrylamide
Reactant of Route 3
3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methoxybenzyl)acrylamide
Reactant of Route 4
3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methoxybenzyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methoxybenzyl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-methoxybenzyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.